molecular formula C27H46O5Si B588425 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone CAS No. 83274-73-1

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone

Cat. No.: B588425
CAS No.: 83274-73-1
M. Wt: 478.745
InChI Key: BDSXTAZQULRQBM-BJGFIVMASA-N
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Description

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is a synthetic derivative of cortisone, a steroid hormone. It is characterized by the presence of a tert-butyldimethylsilyl group attached to the tetrahydro cortisone structure. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone typically involves the protection of hydroxyl groups in cortisone with tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is primarily used in scientific research, including:

    Chemistry: As a protected form of cortisone, it is used in synthetic organic chemistry to study reaction mechanisms and develop new synthetic routes.

    Biology: It serves as a tool to investigate the biological activity of cortisone derivatives.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of cortisone analogs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The presence of the silyl protecting group can affect the compound’s stability and bioavailability, thereby influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is unique due to the presence of the tert-butyldimethylsilyl group, which provides enhanced stability and allows for selective deprotection in synthetic applications. This makes it a valuable tool in research settings where controlled modification of cortisone is required .

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-18-10-12-25(4)17(14-18)8-9-19-20-11-13-27(31,22(30)16-28)26(20,5)15-21(29)23(19)25/h17-20,23,28,31H,8-16H2,1-7H3/t17-,18-,19+,20+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSXTAZQULRQBM-BJGFIVMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747258
Record name (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83274-73-1
Record name (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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